N-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Select this specific N-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013769-48-6) to ensure experimental integrity. The 1,5-dimethyl substitution yields XLogP3=2—a 0.4 log unit increase in lipophilicity versus the 1-methyl analog, predicting ~2.5-fold greater membrane partitioning for intracellular target engagement. Its TPSA of 103 Ų and rotatable bond count place it within CNS-penetrant chemical space, making it ideal for brain-exposed kinase inhibitor programs. The PAINS-negative scaffold and defined pharmacophore vector eliminate assay interference risks. Procure the exact regioisomer to maintain target-binding geometry and avoid suboptimal permeability.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 1013769-48-6
Cat. No. B2534067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013769-48-6
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C15H14N4O3/c1-8-7-10(18-19(8)2)15(21)17-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-7H,1-2H3,(H2,16,20)(H,17,21)
InChIKeyWRSSRULZRUTWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013769-48-6): Procurement-Grade Structural and Pharmacophore Overview for Medicinal Chemistry Sourcing


N-(2-Carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013769-48-6) is a synthetic heterocyclic compound with molecular formula C₁₅H₁₄N₄O₃ and molecular weight 298.30 g/mol, featuring a 2-carbamoylbenzofuran core linked via an amide bridge to a 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety [1]. The compound belongs to the benzofuran–pyrazole hybrid class, a scaffold widely explored for kinase inhibition and antiproliferative applications [2]. Its computed properties include XLogP3 = 2, topological polar surface area = 103 Ų, and 2 hydrogen bond donors / 4 acceptors, positioning it within drug-like chemical space [1]. This compound is supplied exclusively for research use and serves as a building block for medicinal chemistry programs targeting enzyme inhibition and receptor modulation.

Why N-(2-Carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Cannot Be Casually Substituted: Evidence-Based Differentiation from Close Analogs


Within the N-(2-carbamoylbenzofuran-3-yl)-1H-pyrazole-3-carboxamide series, subtle structural variations produce measurable differences in physicochemical properties that directly impact drug-likeness and assay compatibility. The 1,5-dimethyl substitution pattern on the pyrazole ring of CAS 1013769-48-6 yields a higher calculated lipophilicity (XLogP3 = 2) compared to the 1-methyl analog (CAS 1020489-44-4; XLogP3 = 1.6), a difference of 0.4 log units that predicts ~2.5-fold greater membrane partitioning [1][2]. Furthermore, the regioisomeric 1,3-dimethyl-1H-pyrazole-5-carboxamide variant (CAS not assigned) places the carboxamide at the 5-position rather than the 3-position, altering the vector of the hydrogen-bonding pharmacophore and potentially redirecting target engagement [3]. Generic substitution without accounting for these quantifiable differences risks selecting a compound with suboptimal permeability, altered target binding geometry, or incompatible physicochemical profile for the intended assay system.

Quantitative Differentiation Evidence for N-(2-Carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013769-48-6) Versus In-Class Alternatives


Enhanced Computed Lipophilicity (XLogP3 = 2) Compared to 1-Methyl Analog (XLogP3 = 1.6) Predicts Superior Membrane Permeability

The target compound's 1,5-dimethylpyrazole substitution confers a computed XLogP3 of 2, compared to XLogP3 = 1.6 for the 1-methyl analog (CAS 1020489-44-4), a ΔXLogP3 of +0.4 [1][2]. This difference corresponds to an estimated ~2.5× increase in octanol–water partition coefficient, which is within the optimal range (LogP 1–3) for passive membrane permeation and oral bioavailability according to Lipinski's Rule of Five [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA = 103 Ų) Matches Benchmark for Blood–Brain Barrier Penetration and Oral Bioavailability

The target compound has a computed TPSA of 103 Ų, which is below the widely accepted 140 Ų threshold for blood–brain barrier penetration and within the 60–140 Ų range associated with favorable oral absorption [1][2]. The 1-methyl analog (CAS 1020489-44-4) shares the same TPSA of 103 Ų, indicating that the dimethyl substitution does not compromise polar surface area relative to this comparator [3]. However, the combination of higher lipophilicity (XLogP3 = 2 vs. 1.6) with maintained TPSA suggests a more balanced permeability–solubility profile for CNS-targeted programs.

TPSA Blood–brain barrier Oral bioavailability

Benzofuran–Pyrazole Hybrid Scaffold Validated for Multi-Kinase Inhibition Potency (Class-Level Evidence)

Although no target-specific bioactivity data have been published for CAS 1013769-48-6 in curated databases such as ChEMBL [1], the benzofuran–pyrazole hybrid scaffold has been validated in a 2025 study where compound 3d (a related benzofuran–pyrazole conjugate) demonstrated multi-kinase suppression with IC₅₀ values of 0.078 μg/mL (B-Raf V600E), 0.405 μg/mL (c-Met), 1.053 μg/mL (Pim-1), 0.177 μg/mL (EGFR WT), and 0.275 μg/mL (VEGFR-2) [2]. These data establish that the benzofuran–pyrazole pharmacophore is competent for potent, multi-target kinase engagement. The specific 1,5-dimethyl-3-carboxamide substitution pattern of CAS 1013769-48-6 presents a structurally differentiated starting point for analogous kinase profiling.

Multi-kinase inhibition Anticancer Benzofuran–pyrazole scaffold

Higher Molecular Weight (298.30 vs. 284.27 g/mol) and Additional Methyl Group Provide Differentiated Pharmacokinetic and Synthetic Handling Properties

CAS 1013769-48-6 (MW = 298.30 g/mol, molecular formula C₁₅H₁₄N₄O₃) contains an additional methyl group compared to the 1-methyl analog CAS 1020489-44-4 (MW = 284.27 g/mol, C₁₄H₁₂N₄O₃), a mass difference of 14.03 g/mol [1][2]. This additional methyl at the pyrazole 5-position increases steric bulk near the carboxamide pharmacophore, which may enhance metabolic stability by shielding the amide bond from hydrolytic enzymes, a strategy commonly employed in lead optimization to improve plasma half-life [3]. For procurement, the 298.30 g/mol molecular weight remains below the 500 Da Lipinski cutoff, preserving drug-likeness while offering a distinct solid-state handling profile (predicted density: 1.45 g/cm³) [1].

Molecular weight Synthetic handle Pharmacokinetics

Absence of Pan-Assay Interference (PAINS) Structural Alerts Supports Screening-Grade Reliability

Computational screening of the ZINC database entry for CAS 1013769-48-6 (ZINC13647968) indicates 'no patterns of concern' related to pan-assay interference compounds (PAINS) [1]. This is a critical quality criterion for compound procurement in high-throughput screening (HTS) campaigns, as PAINS-prone compounds frequently generate false-positive hits by non-specifically reacting with assay components (e.g., redox cycling, metal chelation, covalent protein modification) [2]. In contrast, many pyrazole-containing screening hits flagged as PAINS due to specific substitution patterns require costly follow-up triage.

PAINS Assay reliability Screening quality

Optimal Research and Industrial Application Scenarios for N-(2-Carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013769-48-6)


Kinase-Focused High-Throughput Screening (HTS) Library Inclusion

Given the validated multi-kinase inhibition profile of the benzofuran–pyrazole scaffold (B-Raf V600E IC₅₀ = 0.078 μg/mL; EGFR WT IC₅₀ = 0.177 μg/mL for analog 3d) and the PAINS-negative status of CAS 1013769-48-6, this compound is an excellent candidate for inclusion in kinase-focused screening decks [1][2]. Its XLogP3 of 2 and TPSA of 103 Ų predict acceptable aqueous solubility for DMSO-dissolved screening formats while maintaining sufficient lipophilicity for cellular target engagement [1].

CNS Drug Discovery Lead Generation Programs

The combination of TPSA = 103 Ų (below the 140 Ų CNS penetration threshold) and XLogP3 = 2 places this compound within the favorable physicochemical space for blood–brain barrier penetration [1][2]. It can serve as a starting scaffold for CNS-targeted kinase inhibitor programs where brain exposure is a critical requirement.

Structure–Activity Relationship (SAR) Expansion Around the 5-Methyl Position of the Pyrazole Ring

The 1,5-dimethyl substitution pattern offers a distinct synthetic handle for further derivatization. Medicinal chemistry teams can exploit the 5-methyl group for metabolic shielding or introduction of additional pharmacophoric elements, while using the 1-methyl analog (CAS 1020489-44-4; MW = 284.27, XLogP3 = 1.6) as a matched molecular pair comparator to quantify the contribution of the additional methyl group to potency, selectivity, and ADME properties [3].

Computational Docking and Pharmacophore Modeling Studies

With no prior bioactivity annotation in ChEMBL, CAS 1013769-48-6 represents a novel chemotype for computational target fishing and inverse docking studies [1]. Its well-defined 3D structure (SMILES: CC1=CC(=NN1C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N) and moderate flexibility (3 rotatable bonds) make it computationally tractable for molecular dynamics simulations and binding free energy calculations.

Quote Request

Request a Quote for N-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.